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PVP-037 Structure-Activity Relationship: A Technical Guide

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Compound of Interest		
Compound Name:	PVP-037	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **PVP-037**, a novel imidazopyrimidine-based small molecule agonist of Toll-like receptor 7 (TLR7) and TLR8. Discovered through high-throughput screening of human primary peripheral blood mononuclear cells (PBMCs), **PVP-037** has demonstrated significant potential as a vaccine adjuvant.[1][2][3] This document details the iterative optimization of the **PVP-037** scaffold, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action and the discovery process.

Core Structure and Mechanism of Action

PVP-037 is an imidazopyrimidine that activates the innate immune system by stimulating TLR7 and TLR8, pattern recognition receptors expressed on antigen-presenting cells like monocytes and dendritic cells.[2][3] This stimulation leads to broad innate immune activation, including the induction of NF-κB and the production of various cytokines and chemokines such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and others.[1][2] Notably, **PVP-037**'s activity is pronounced in primary human PBMCs but absent in the THP-1 monocytic cell line, highlighting the importance of using primary cells for screening.[1]

The iterative chemical modification of the initial hit, **PVP-037**, has led to the development of analogs with enhanced potency, solubility, and in vivo efficacy. The core SAR strategy focused on modifications to the imidazopyrimidine core, the central phenyl ring, and the amide substituent.[1]



Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from in vitro and in vivo studies, comparing **PVP-037** to its key analogs and the benchmark TLR7/8 agonist, R848.

Table 1: In Vitro Activity of PVP-037 and Analogs in Human PBMCs

Compound	Concentration (μM)	TNF Production (pg/mL) - Representative Data	Relative Potency/Efficacy Notes
PVP-037	33	Comparable to R848	Lead molecule identified from initial screen.[1]
PVP-037	11	Comparable to R848	Lead molecule identified from initial screen.[1]
Cpd 37.37	11	Higher than PVP-037	2-trifluoromethyl benzamide analog with enhanced TNF induction.[1]
PVP-037.1	33	More potent than PVP-037	De novo synthesized analog with improved activity.[1][4]
PVP-037.2	-	Lower EC50 than PVP-037.1 and R848	Amine derivative of PVP-037.1 with enhanced potency and solubility.[1]
R848	-	Benchmark TLR7/8 Agonist	-

Table 2: In Vivo Adjuvant Activity of PVP-037 Analogs in Mice



Adjuvant	Antigen	Key Findings
PVP-037	Recombinant Hemagglutinin (rHA)	Enhanced antibody titers compared to rHA alone, comparable or better than Alum.[1]
PVP-037.1	Recombinant Hemagglutinin (rHA)	Highest IgG responses in prime-boost immunization.[4]
PVP-037.2	Recombinant Hemagglutinin (rHA)	Significantly enhanced antigen-specific IgG1 and IgG2c production after a single dose.
PVP-037.2	SARS-CoV-2 Spike Protein	Drove enhancement of total IgG, IgG1, and IgG2c after a single dose.
Inactive Analog (Cpd 02-184-2)	Recombinant Hemagglutinin (rHA)	Did not enhance anti-rHA antibody titers.[4]

Experimental Protocols

- 1. High-Throughput Screening (HTS) in Primary Human PBMCs
- Objective: To identify small molecules that induce cytokine production in human immune cells.
- Cell Source: Peripheral blood mononuclear cells (PBMCs) were obtained from a human biobank of healthy adult donors.[1]
- Screening Process:
 - A library of approximately 200,000 small molecules was initially screened using a THP-1 cell-based NF-κB-induced luminescence assay.[1]
 - Hits from the primary screen were then subjected to a counterscreen using primary human PBMCs.



- PBMCs were stimulated with the compounds, and the supernatant was collected after an
 18-hour incubation period.
- Tumor Necrosis Factor (TNF) levels in the supernatant were quantified using an immunoassay.
- PVP-037 was identified as the most promising hit based on its ability to induce TNF production.[1]

2. In Vitro Analog Evaluation

- Objective: To assess the potency and efficacy of synthesized PVP-037 analogs.
- Methodology:
 - Human PBMCs or murine splenocytes were seeded in culture plates.
 - Cells were stimulated with various concentrations of PVP-037 and its analogs for 18 hours.
 - The benchmark TLR7/8 agonist R848 was used as a positive control.
 - Cytokine levels (e.g., human TNF, murine IL-6) in the culture supernatant were measured by ELISA.[4]
 - Dose-response curves were generated to determine EC50 values.
- 3. In Vivo Adjuvanticity Studies in Mice
- Objective: To evaluate the ability of PVP-037 and its analogs to enhance antigen-specific immune responses in vivo.
- Animal Model: C57BL/6J adult mice (6-8 weeks old) were used.[4]
- Immunization Protocol:
 - Mice were immunized via intramuscular (IM) or subcutaneous (SC) injection.

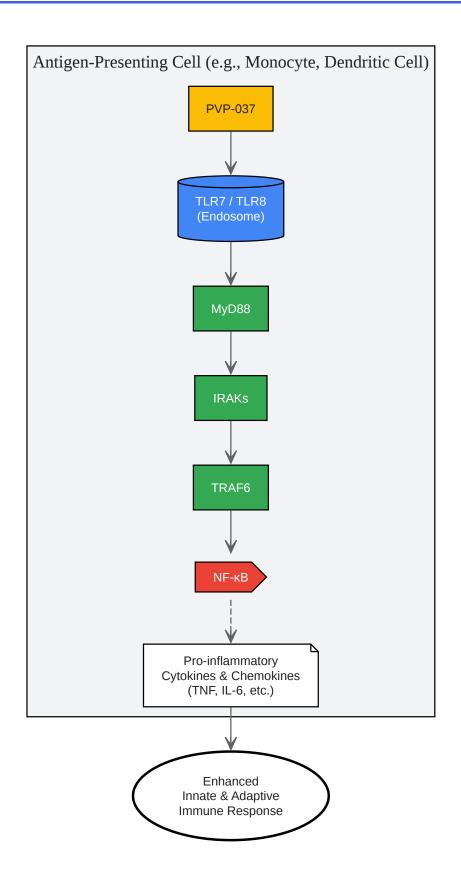


- Immunization groups included saline, antigen alone (e.g., recombinant influenza hemagglutinin rHA), or antigen admixed with the test adjuvant (PVP-037, PVP-037.1, PVP-037.2) or a control adjuvant (e.g., Alum).[1][4]
- A prime-boost immunization schedule was often employed, with a primary immunization on day 0 and a booster on day 28.[4]
- Immune Response Readout:
 - Blood samples were collected at specified time points (e.g., day 42).
 - Antigen-specific total IgG, IgG1, and IgG2c antibody titers in the serum were measured by ELISA.[4]

Visualizations

Signaling Pathway of PVP-037





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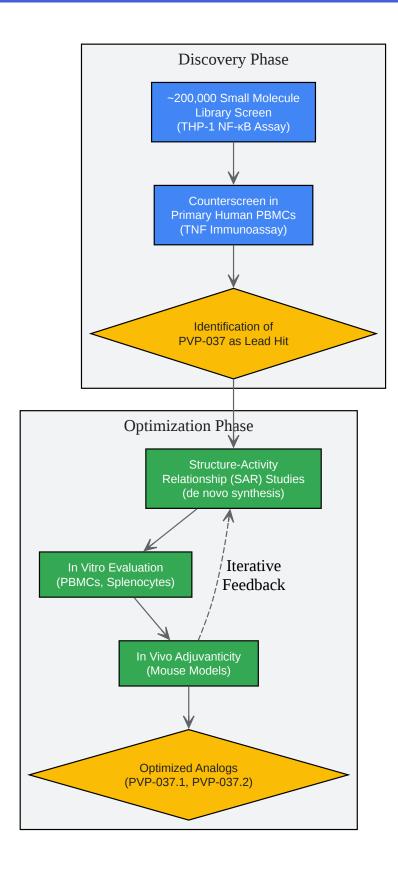




Caption: **PVP-037** activates TLR7/8 in APCs, leading to NF-κB activation and cytokine production.

Experimental Workflow for **PVP-037** Discovery and Optimization



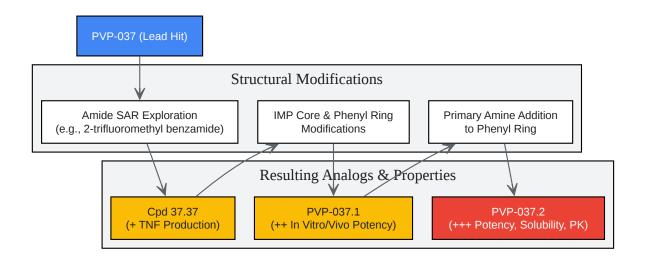


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Caption: Workflow from high-throughput screening to lead optimization of PVP-037.



Logical Relationship of PVP-037 SAR



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Caption: Iterative structural modifications leading from **PVP-037** to optimized analogs.

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